4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile
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Overview
Description
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of pharmaceutical formulations. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By binding to the active site of these enzymes, 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide
- 5-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
Uniqueness
4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzonitrile is unique due to its specific structural features, such as the presence of both a morpholine ring and a benzonitrile group, which contribute to its high selectivity and potency as a protein kinase inhibitor .
Properties
CAS No. |
945749-74-6 |
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Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzonitrile |
InChI |
InChI=1S/C21H19N5O/c22-15-16-1-3-17(4-2-16)20-9-10-23-21(25-20)24-18-5-7-19(8-6-18)26-11-13-27-14-12-26/h1-10H,11-14H2,(H,23,24,25) |
InChI Key |
VQZIREYXUVLDGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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